molecular formula C20H20BrN3O6 B2812874 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate CAS No. 1351599-10-4

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate

Cat. No.: B2812874
CAS No.: 1351599-10-4
M. Wt: 478.299
InChI Key: CEEYXDQCFGARJZ-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C20H20BrN3O6 and its molecular weight is 478.299. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-bromofuran-2-yl)methanone oxalate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety, which is known for its biological significance, particularly in drug design. The presence of the piperidine ring and the bromofuran group contributes to its unique properties and potential interactions with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₃
Molecular Weight396.26 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole derivatives were evaluated for their inhibitory effects on human cancer cell lines, showing promising results in terms of cell proliferation inhibition and apoptosis induction. In particular, compounds similar to the one discussed have been linked to the inhibition of human topoisomerase I, a key enzyme involved in DNA replication and repair .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The benzo[d]imidazole moiety is thought to interact with various enzymes, potentially inhibiting their activity.
  • DNA Interaction : The compound may bind to DNA or interfere with DNA-related processes, leading to cytotoxic effects in cancer cells.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, indicating that they disrupt normal cell cycle progression .

Case Studies and Research Findings

A comprehensive evaluation of similar compounds has revealed several case studies highlighting their biological activities:

  • Study on Topoisomerase I Inhibition :
    • A benzimidazole derivative demonstrated an IC50 value comparable to established chemotherapeutic agents like camptothecin, indicating strong potential as an anticancer agent .
  • Antimicrobial Activity :
    • Compounds with similar structures have also been tested for antimicrobial properties, showing effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects :
    • Some studies suggest that benzimidazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter pathways, although further research is needed to elucidate these mechanisms fully .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Study FocusFindingsReference
Anticancer ActivityInhibition of topoisomerase I; G2/M arrest
Antimicrobial EffectsEffective against various bacterial strains
Neuroprotective PotentialModulation of neurotransmitter pathways

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2.C2H2O4/c19-17-6-5-16(24-17)18(23)21-9-7-13(8-10-21)11-22-12-20-14-3-1-2-4-15(14)22;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEYXDQCFGARJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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